2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione
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Overview
Description
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a chromenyl group fused with an isoindole moiety. The presence of these two distinct functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione typically involves multi-step organic reactionsSpecific conditions such as the use of catalysts, solvents, and temperature control are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical properties.
Reduction: Reduction reactions can modify the chromenyl or isoindole groups, leading to the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The isoindole moiety may also play a role in binding to DNA or proteins, influencing cellular processes. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
3,4-dihydro-2H-benzo[h]chromen-2-one: Shares the chromenyl group but lacks the isoindole moiety.
Indole derivatives: Contain the indole nucleus but differ in the attached functional groups.
Coumarin derivatives: Similar in structure but with different biological activities.
Uniqueness: The uniqueness of 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione lies in its combined chromenyl and isoindole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
7154-63-4 |
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Molecular Formula |
C23H17NO3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H17NO3/c25-22-16-10-4-5-11-17(16)23(26)24(22)19-14-21(15-8-2-1-3-9-15)27-20-13-7-6-12-18(19)20/h1-13,19,21H,14H2 |
InChI Key |
INGKDDWHNWSVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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